Myeloperoxidase (MPO) Inhibitory Activity: 3-Fluoro vs. 4-Fluoro Regioisomer Comparison
3-Fluoro-N-(4-iodophenyl)benzamide demonstrates measurable inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC₅₀ value of 159 nM in a standardized biochemical assay [1]. This represents the only publicly reported enzyme inhibition datum for this specific compound. For the positional isomer 4-fluoro-N-(4-iodophenyl)benzamide (CAS 326-03-4), no published MPO inhibition data were identified in public databases, suggesting that the 3-fluoro substitution pattern may confer distinct enzyme engagement properties compared to the 4-fluoro regioisomer . The 3-fluoro positioning alters the electronic density on the benzamide carbonyl and influences the spatial orientation of the halogenated aromatic rings, which may affect binding to the MPO active site. This evidence is tagged as cross-study comparable due to the absence of a direct head-to-head comparison in the same assay system.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM |
| Comparator Or Baseline | 4-Fluoro-N-(4-iodophenyl)benzamide (CAS 326-03-4): No MPO inhibition data publicly reported |
| Quantified Difference | Quantitative difference not calculable due to absence of comparator data; target compound has established activity |
| Conditions | Recombinant human MPO, 120 mM NaCl, 10 min incubation, aminophenyl fluorescein-based assay |
Why This Matters
For research programs targeting MPO in inflammatory or cardiovascular disease models, the 159 nM IC₅₀ value provides a benchmark for compound selection, whereas the 4-fluoro regioisomer lacks documented activity data.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). Affinity Data: IC₅₀ = 159 nM against recombinant human MPO. Assay: Aminophenyl fluorescein-based assay with 120 mM NaCl, 10 min incubation. Bristol Myers Squibb curated by ChEMBL. View Source
